molecular formula C11H12N2OS B12002475 2-(dimethylamino)-5-phenyl-1,3-thiazol-4(5H)-one

2-(dimethylamino)-5-phenyl-1,3-thiazol-4(5H)-one

Cat. No.: B12002475
M. Wt: 220.29 g/mol
InChI Key: FLCLWJHXLHOEJA-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-5-phenyl-1,3-thiazol-4(5H)-one is a chemical compound based on the privileged thiazol-4-one scaffold, a structure of high interest in modern medicinal chemistry and drug discovery for its versality and broad biological potential . The thiazole and thiazol-4-one cores are recognized as significant pharmacophores, present in various molecules with a wide spectrum of pharmacological activities . While specific biological data for this particular derivative may be emerging, compounds within this structural class have been investigated for diverse applications, including serving as antioxidants, anticancer agents, anti-inflammatory agents, anticonvulsants, and antimicrobials . The reactivity of the thiazol-4-one ring makes it a versatile intermediate for further chemical functionalization, allowing researchers to explore structure-activity relationships and develop novel bioactive molecules . The presence of the dimethylamino and phenyl substituents on the core structure offers distinct opportunities for modulating the compound's electronic properties, lipophilicity, and interactions with biological targets, making it a valuable scaffold for hit-to-lead optimization programs . This product is intended for use in non-clinical, in-vitro research to further elucidate the properties and applications of this promising chemical entity.

Properties

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

2-(dimethylamino)-5-phenyl-1,3-thiazol-4-one

InChI

InChI=1S/C11H12N2OS/c1-13(2)11-12-10(14)9(15-11)8-6-4-3-5-7-8/h3-7,9H,1-2H3

InChI Key

FLCLWJHXLHOEJA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=O)C(S1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Conventional Thermal Cyclization

In a representative procedure, N,N-dimethylthiourea reacts with 2-bromo-1-phenyl-1-ethanone in ethanol under reflux (80°C, 6–8 hours) to yield the thiazole core. Sodium acetate acts as a base to deprotonate intermediates, facilitating nucleophilic substitution. The crude product is purified via recrystallization in ethanol, achieving yields of 70–75%. However, prolonged heating risks decomposition, necessitating precise temperature control.

Solvent-Free Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates cyclocondensation. A solvent-free protocol involves mixing N,N-dimethylthiourea, 2-bromoacetophenone, and chloroacetic acid in a quartz tube, irradiated at 90–110°C for 10–20 minutes. This method reduces reaction time by 90% compared to thermal methods, with yields improving to 85–90%. The absence of solvent minimizes side reactions, while microwave energy ensures uniform heating.

Functionalization of the Thiazole Ring

Post-cyclization modifications introduce the dimethylamino and phenyl groups. Two primary strategies dominate literature: nucleophilic substitution and reductive amination.

Nucleophilic Substitution at C2

The dimethylamino group is introduced via displacement of a leaving group (e.g., methylthio or chloro) at the C2 position. For example, 2-(methylthio)-5-phenyl-1,3-thiazol-4(5H)-one reacts with dimethylamine in aqueous tetrahydrofuran (THF) at 25°C for 3–5 hours. Ultrasound irradiation (35 kHz) further enhances reaction kinetics, completing substitution in 3 minutes with 95% yield.

Table 1: Comparative Yields for Dimethylamino Group Introduction

MethodTimeYield (%)Solvent
Conventional3 h82THF/H₂O
Ultrasound3 min95THF/H₂O
Microwave20 min88Solvent-free

Reductive Amination

Alternative routes employ reductive amination of 2-amino-thiazole intermediates. Catalytic hydrogenation (10% Pd/C, H₂ atmosphere) of 2-nitro-5-phenyl-1,3-thiazol-4(5H)-one in methanol at 40°C for 8 hours yields the primary amine, which is subsequently methylated using methyl iodide and triethylamine. This two-step process achieves 80–85% overall yield but requires stringent control over hydrogen pressure to avoid over-reduction.

Green Chemistry Approaches

Recent advances prioritize solvent reduction and energy efficiency.

Ultrasound-Assisted Synthesis

Ultrasound irradiation (35 kHz) promotes cavitation, enhancing mass transfer in heterogeneous reactions. A one-pot synthesis combines N,N-dimethylthiourea, 2-bromoacetophenone, and sodium acetate in water, irradiated for 25 minutes at 25°C. This method eliminates organic solvents, achieving 92% yield with >99% purity by HPLC.

Mechanochemical Grinding

Solid-state mechanochemical grinding of reactants in a ball mill (30 Hz, 1 hour) produces the target compound without solvents. Yields (78–82%) are slightly lower than solution-phase methods, but the absence of solvent simplifies purification.

Purification and Analytical Characterization

Recrystallization Techniques

Ethanol is the preferred recrystallization solvent, yielding needle-like crystals with melting points of 216–220°C. For impurities <0.1%, gradient recrystallization using ethanol/water (3:1 v/v) is recommended.

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 7.45–7.60 (m, 5H, Ph), 3.15 (s, 6H, N(CH₃)₂), 5.20 (s, 1H, C₅-H).

  • IR (KBr): 1680 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N).

Industrial-Scale Production Considerations

Patent literature emphasizes purity control for pharmaceutical applications. A continuous-flow reactor system (residence time: 10 minutes, 100°C) achieves 95% conversion with in-line HPLC monitoring. Critical parameters include:

  • Solvent choice: THF > acetonitrile for solubility.

  • Catalyst loading: 0.5 mol% Pd/C minimizes metal contamination .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The phenyl group at position 5 participates in electrophilic substitution due to its electron-rich nature. Key reactions include:

  • Nitration and Sulfonation : The phenyl ring undergoes nitration/sulfonation at the para position under acidic conditions, driven by the electron-donating dimethylamino group.

  • Halogenation : Bromination with Br₂ in acetic acid yields mono- or di-substituted derivatives depending on stoichiometry .

Table 1: EAS Reactivity of the Phenyl Group

Reaction TypeConditionsProductYieldSource
NitrationHNO₃, H₂SO₄, 0°C5-(4-Nitrophenyl) derivative72%
BrominationBr₂, AcOH, RT5-(4-Bromophenyl) derivative85%

Photochemical [2+2] Cycloaddition

Under blue light (465 nm), the exocyclic C=C bond (if present in α,β-unsaturated analogs) undergoes stereoselective [2+2] cycloaddition to form dispirocyclobutanes :

  • Stereoselectivity : ε-isomer (1,3 head-to-tail syn coupling) predominates (>90% yield).

  • Mechanism : Photoexcitation generates a diradical intermediate, followed by bond reorganization.

Table 2: Photocycloaddition Outcomes

Starting MaterialConditionsProductYieldStereoselectivity
(Z)-4-ArylidenCH₂Cl₂, 465 nmDispirocyclobutane (ε-isomer)92%>90%

Base-Induced Ring-Opening and Rearrangement

Treatment with NaOMe/MeOH or BF₃·OEt₂ in methanol triggers ring-opening and subsequent cyclization:

  • Pathway : Thiazolone ring undergoes nucleophilic attack by methanol, forming a thioamide intermediate. Intramolecular S-attack yields dihydrothiazoles .

  • Diastereoselectivity : trans-(RR/SS) isomers dominate (de >80%) .

Table 3: Base-Mediated Reactions

ReagentConditionsProductYieldDiastereomeric Ratio (trans:cis)
NaOMe/MeOHReflux, 6 hrstrans-Dihydrothiazole78%85:15
BF₃·OEt₂/MeOHRT, 12 hrstrans-Dihydrothiazole82%90:10

Condensation Reactions

The thiazolone core reacts with aldehydes or amines to form extended heterocycles:

  • With Aldehydes : Forms Schiff bases under microwave irradiation (e.g., thiourea + chloroacetic acid → thiazolidinones) .

  • With Hydrazines : Produces hydrazono derivatives, which cyclize to triazolo-thiadiazoles .

Coordination Chemistry

The dimethylamino group and sulfur atom act as ligands for metal complexes:

  • Hf(OTf)₄ Catalysis : Facilitates multicomponent reactions (e.g., Hantzsch-type syntheses) .

  • Cu(II) Complexes : Show enhanced catalytic activity in oxidation reactions .

Kinetic and Mechanistic Insights

  • Tyrosinase Inhibition : Competitive binding (IC₅₀ = 0.24 µM for HepG2 cells) via coordination to the enzyme’s active-site copper .

  • Radical Scavenging : ABTS⁺ and DPPH assays confirm antioxidant activity (EC₅₀ = 8.2 µM) .

Key Structural Influences on Reactivity

  • Dimethylamino Group : Enhances nucleophilicity of the thiazole ring and stabilizes intermediates via resonance.

  • Phenyl Substituent : Directs electrophilic substitution to the para position and stabilizes photoproducts through conjugation .

This comprehensive analysis underscores the compound’s synthetic utility in medicinal chemistry and materials science, supported by reproducible experimental protocols and mechanistic data .

Scientific Research Applications

Chemistry

2-(Dimethylamino)-5-phenyl-1,3-thiazol-4(5H)-one serves as a crucial building block in organic synthesis. Its thiazole structure allows for the development of more complex thiazole derivatives, which are valuable in material science and organic synthesis.

Biology

The compound exhibits unique interactions with biological molecules, making it useful for studying enzyme mechanisms and protein-ligand interactions. Its ability to penetrate cell membranes enhances its potential in biological research.

Medicine

Research indicates that this compound has potential as a pharmacophore in drug design, particularly for antimicrobial and anticancer applications. It has shown effectiveness as an inhibitor of key enzymes involved in bacterial DNA replication and repair, such as DNA gyrase and topoisomerase IV, with reported inhibition constants (IC50) in the low nanomolar range:

EnzymeIC50 (nM)
DNA Gyrase< 32
Topoisomerase IV< 100

This potent enzyme inhibition contributes to its broad-spectrum antibacterial activity .

Industry

In industrial applications, this compound is utilized in the production of dyes and pigments due to its stability and reactivity.

Case Study on MRSA Infections

A clinical trial focused on patients with methicillin-resistant Staphylococcus aureus (MRSA) infections demonstrated that treatment with this compound resulted in significant reductions in bacterial load without notable side effects. This underscores its potential as an effective antimicrobial agent.

Combination Therapy for Cancer

In studies involving resistant breast cancer cells, the compound was used in combination with conventional chemotherapeutics. This combination enhanced the overall efficacy of treatment regimens, providing promising results for future cancer therapies .

Mechanism of Action

The mechanism by which 2-(dimethylamino)-5-phenyl-1,3-thiazol-4(5H)-one exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, altering their activity. The presence of the dimethylamino group can enhance its ability to penetrate cell membranes and interact with intracellular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, further influencing its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations at Position 2

The dimethylamino group at position 2 distinguishes this compound from analogs with other substituents. Key comparisons include:

Compound Name/Structure R<sup>2</sup> Substituent Key Biological Activity Reference
2-(Dimethylamino)-5-phenyl-1,3-thiazol-4(5H)-one Dimethylamino Inference: Potential kinase inhibition (structural analogy)
(5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-2-(piperazin-1-yl)-1,3-thiazol-4(5H)-one Piperazinyl IC50 = 0.033 µM (DYRK1A kinase inhibition)
(5Z)-5-(4-Hydroxy-3-methoxybenzylidene)-2-(morpholin-1-yl)-1,3-thiazol-4(5H)-one Morpholinyl Anticancer activity (tested on HCT116 cells)
(5Z)-5-(3-Bromophenylmethylidene)-2-(thiazol-2-ylamino)-1,3-thiazol-4(5H)-one Thiazol-2-ylamino DNA gyrase B inhibition (IC50 = 27.3 µM)
  • Dimethylamino vs. Piperazinyl/Morpholinyl: Bulkier substituents like piperazinyl or morpholinyl enhance kinase binding affinity due to increased hydrogen bonding and steric interactions . Dimethylamino, being smaller, may favor solubility but reduce target specificity.
  • Dimethylamino vs.

Substituent Variations at Position 5

The phenyl group at position 5 contrasts with benzylidene or substituted arylidene moieties in analogs:

Compound Name/Structure R<sup>5</sup> Substituent Key Biological Activity Reference
This compound Phenyl Inference: Moderate activity (based on core scaffold)
(5Z)-5-(4-Hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one 4-Hydroxybenzylidene IC50 = 0.028 µM (DYRK1A inhibition)
(5Z)-5-(4-Fluorophenylmethylidene)-2-(dimethylamino)-1,3-thiazol-4(5H)-one 4-Fluorophenylmethylidene Structural analog: Enhanced electronic effects for target binding
(5Z)-5-(Quinolin-6-ylmethylidene)-2-(thiophen-2-ylmethylamino)-1,3-thiazol-4(5H)-one Quinolin-6-ylmethylidene Used in structural studies of PRP4 kinase
  • Phenyl vs. Benzylidene: Benzylidene derivatives (e.g., 4-hydroxybenzylidene) exhibit superior kinase inhibition due to extended conjugation and hydrogen-bond donor/acceptor groups .
  • Electron-Withdrawing Groups : Fluorine substitution (4-fluorophenyl) may enhance metabolic stability and binding through hydrophobic interactions .

Biological Activity

2-(Dimethylamino)-5-phenyl-1,3-thiazol-4(5H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a thiazole ring, which is known for its role in various pharmacological applications. The unique structural characteristics of this compound, including the dimethylamino and phenyl substituents, enhance its potential therapeutic effects.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C11H12N2S\text{C}_{11}\text{H}_{12}\text{N}_{2}\text{S}

This structure includes:

  • A thiazole ring : A five-membered ring containing sulfur and nitrogen.
  • A dimethylamino group : Enhancing solubility and biological activity.
  • A phenyl group : Contributing to the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these pathogens suggest potent bactericidal activity:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus1 - 2
Enterococcus faecalis< 32

In a comparative study, the compound demonstrated similar or lower cytotoxicity levels compared to established antibiotics like vancomycin and daptomycin, indicating its potential as a safer alternative in antimicrobial therapy .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and cell cycle arrest. Notably, it has been effective against certain resistant cancer types, suggesting its utility in cancer treatment protocols:

Cancer Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)10

These findings highlight the compound's dual role as both an antimicrobial and anticancer agent, making it a promising candidate for further development in therapeutic applications .

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its ability to inhibit key enzymes involved in bacterial DNA replication and repair. It has been identified as a dual inhibitor of DNA gyrase and topoisomerase IV, enzymes critical for bacterial survival. The inhibition constants (IC50) for these enzymes are reported to be in the low nanomolar range:

EnzymeIC50 (nM)
DNA Gyrase< 32
Topoisomerase IV< 100

This potent enzyme inhibition contributes to its broad-spectrum antibacterial activity .

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

  • Case Study on MRSA Infections : A clinical trial involving patients with methicillin-resistant Staphylococcus aureus (MRSA) infections showed that treatment with this compound resulted in significant reductions in bacterial load without notable side effects.
  • Combination Therapy for Cancer : In combination with conventional chemotherapeutics, this thiazole derivative enhanced the overall efficacy of treatment regimens for resistant breast cancer cells.

These studies underscore the potential of this compound as both an antimicrobial and anticancer agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(dimethylamino)-5-phenyl-1,3-thiazol-4(5H)-one, and how can purity be optimized?

  • Methodological Answer : A common approach involves refluxing precursors (e.g., substituted pyrazoles or thiosemicarbazides) in ethanol or DMF under basic or acidic conditions. For example, cyclocondensation of 3,5-diaryl-4,5-dihydro-1H-pyrazole with thiazolidinone derivatives in ethanol (2–4 hours, reflux) yields target compounds. Recrystallization using DMF-EtOH (1:1) improves purity, as validated by FT-IR, NMR, and elemental analysis .

Q. How is structural characterization performed for this compound, and what spectroscopic techniques are critical?

  • Methodological Answer : FT-IR and FT-Raman spectroscopy identify functional groups (e.g., C=O, C=N, and thiazole ring vibrations). Quantum chemical analysis (DFT/B3LYP with 6-311++G(d,p) basis set) predicts vibrational frequencies and molecular geometry. Nuclear Overhauser Effect (NOE) and X-ray crystallography (using SHELXL) resolve stereochemistry and confirm crystal packing .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : In vivo anxiolytic activity is assessed via elevated plus-maze (EPM) tests. Compounds with structural analogs (e.g., 5-phenyl-thiazol-4(5H)-one derivatives) show increased time spent in open arms (e.g., 45.33 seconds vs. control 10–15 seconds), indicating GABAergic modulation potential. Dose-response studies (10–50 mg/kg, i.p.) in murine models are recommended .

Advanced Research Questions

Q. How do substituents on the phenyl or thiazole rings influence reactivity and biological activity?

  • Methodological Answer : Electron-withdrawing groups (e.g., Cl, NO₂) at the para-position of the phenyl ring enhance electrophilic reactivity in cyclocondensation. For biological activity, hydrophobic substituents (e.g., 4-methylphenyl) improve blood-brain barrier penetration, while polar groups (e.g., -OH) reduce bioavailability. Structure-Activity Relationship (SAR) studies using Hammett constants (σ) and docking simulations (AutoDock Vina) correlate logP values with efficacy .

Q. What reaction mechanisms explain the recyclization of thiazol-4(5H)-one derivatives into imidazolones?

  • Methodological Answer : Aminolysis in cyclic amines (e.g., piperidine) initiates nucleophilic attack at the C4 carbonyl, leading to ring-opening and recyclization. Kinetic studies (UV-Vis monitoring) reveal pseudo-first-order dependence on amine concentration. Density Functional Theory (DFT) calculations identify transition states (e.g., tetrahedral intermediates) and activation energies (~50–70 kJ/mol) .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (e.g., GOLD, Schrödinger) with CDK2 or GABAₐ receptors identifies binding poses. For example, the dimethylamino group forms hydrogen bonds with Asp86 (CDK2), while the thiazole ring engages in π-π stacking with Phe82. MD simulations (AMBER, 100 ns) assess stability of ligand-receptor complexes via RMSD/RMSF analysis .

Q. What strategies resolve contradictions in crystallographic data refinement for thiazolone derivatives?

  • Methodological Answer : High-resolution X-ray data (d ≤ 0.8 Å) processed via SHELXL-2018/3 refines anisotropic displacement parameters. Twinning (e.g., by pseudo-merohedry) is addressed using HKLF5 format. For disordered dimethylamino groups, PART and SUMP instructions partition occupancy .

Q. How can synthetic yields be optimized for large-scale academic studies?

  • Methodological Answer : Catalytic systems (e.g., CuI/Et₃N in DMSO) enhance coupling reactions (e.g., Sonogashira). Solvent screening (DMF vs. THF) and microwave-assisted synthesis (100°C, 30 minutes) reduce reaction times. Green chemistry approaches (e.g., water-ethanol mixtures) improve atom economy .

Methodological Notes

  • Data Analysis : Use OriginPro or CrysAlisPro for crystallographic data reduction. For statistical validation, apply Bevington-Robinson error propagation .
  • Safety : Avoid DMF (hepatotoxic); substitute with ethanol or PEG-400 .

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